5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one is a complex organic compound that falls under the category of 1,2,4-oxadiazole derivatives. These compounds are characterized by their unique structural features, which often impart significant biological activity. The specific compound in question is notable for its potential applications in medicinal chemistry due to its diverse biological properties.
This compound can be classified as an oxadiazole derivative, a class known for its various pharmacological activities, including antibacterial and antifungal properties. The oxadiazole moiety contributes significantly to the biological efficacy of compounds in this class, making them valuable in drug development. The molecular formula for this compound is , with a molecular weight of approximately 318.35 g/mol .
The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one typically involves several key steps:
The molecular structure of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one is characterized by:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 318.35 g/mol |
InChI | InChI=1S/C17H18N4O3/c1-7... |
SMILES | Cc1ncc(nc1=N)C(Cc2ccccc2)O |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one can participate in various chemical reactions:
The mechanism of action for 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one involves its interaction with specific biological targets. For instance:
The precise mechanism often depends on the structural features of the compound and its interactions with target biomolecules .
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications in research and industry .
The potential applications of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one span across various fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5